molecular formula C17H12FN5 B2917717 N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393785-41-6

N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2917717
CAS RN: 393785-41-6
M. Wt: 305.316
InChI Key: LRHLPJIKXHATSU-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .

Scientific Research Applications

Pyrazolo[3,4-d]pyrimidines in Tuberculosis Treatment

Pyrazolo[3,4-d]pyrimidines, including N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have demonstrated significant potential in the treatment of Mycobacterium tuberculosis (M.tb). A study by Sutherland et al. (2022) in Pharmaceuticals identified that the most effective analogues of these compounds contained a 3-(4-fluoro)phenyl group, which exhibited potent in vitro M.tb growth inhibition and good stability, highlighting their potential as M.tb inhibitors (Sutherland et al., 2022).

Antimicrobial and Antibacterial Properties

Research has shown that pyrazolo[3,4-d]pyrimidine derivatives possess significant antimicrobial and antibacterial properties. A study by Rahmouni et al. (2014) in the Turkish Journal of Chemistry synthesized 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines and demonstrated their significant antibacterial activity (Rahmouni et al., 2014). Beyzaei et al. (2017) in the Journal of Molecular Structure synthesized novel 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines, which showed moderate to good antibacterial effects, further emphasizing the antimicrobial potential of these compounds (Beyzaei et al., 2017).

Potential in Cancer Treatment

Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have also been evaluated for their potential in cancer treatment. Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, revealing significant inhibitory activity (Abdellatif et al., 2014). Another study by Rahmouni et al. (2016) in Bioorganic Chemistry synthesized novel pyrazolopyrimidines derivatives, exhibiting cytotoxic activity against cancer cell lines and 5-lipoxygenase inhibition (Rahmouni et al., 2016).

Acetylcholinesterase and Carbonic Anhydrase Inhibition

Aydin et al. (2021) in Archiv der Pharmazie synthesized N-alkylated pyrazolo[3,4‐d]pyrimidine analogs and evaluated their inhibition properties on acetylcholinesterase (AChE) and human carbonic anhydrase (hCA). They found significant inhibition, indicating potential applications in related therapeutic areas (Aydin et al., 2021).

Herbicidal Activity

Luo et al. (2017) in Phosphorus, Sulfur, and Silicon and the Related Elements discovered that certain pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives showed good inhibition activities against certain plants, suggesting potential use in herbicide development (Luo et al., 2017).

Mechanism of Action

Target of Action

The compound N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with several targets. It has shown potential as an inhibitor of CDK2 , a cyclin-dependent kinase involved in cell cycle regulation. Additionally, it has demonstrated activity against Mycobacterium tuberculosis , suggesting potential as an antitubercular agent.

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, as a CDK2 inhibitor, it can interfere with the kinase’s activity, disrupting the cell cycle and potentially leading to cell death . When acting against Mycobacterium tuberculosis, it may inhibit essential bacterial processes, leading to the death of the bacteria .

Biochemical Pathways

Its inhibitory effect on cdk2 suggests it may impact thecell cycle regulation pathway . In the case of Mycobacterium tuberculosis, it likely affects pathways essential for the bacteria’s survival .

Pharmacokinetics

It is known that the compound has aClogP value less than 4 and a molecular weight less than 400 , suggesting it may have good drug-like properties and bioavailability .

Result of Action

The compound’s action results in significant biological effects. As a CDK2 inhibitor, it can lead to cell cycle arrest and potentially cell death . When acting against Mycobacterium tuberculosis, it can lead to the death of the bacteria .

Action Environment

The environment can influence the action of this compound. For instance, the presence of certain substituents on the compound can enhance its antitubercular activity . .

properties

IUPAC Name

N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5/c18-12-6-8-13(9-7-12)22-16-15-10-21-23(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHLPJIKXHATSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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